Adenosine dialdehyde
Overview
Description
Adenosine dialdehyde is a purine nucleoside analogue known for its potent inhibitory effects on S-adenosylhomocysteine hydrolase. This compound exhibits significant biological activity, particularly in the context of cancer research due to its anti-tumor properties .
Mechanism of Action
Target of Action
Adenosine dialdehyde (AdOx) is a purine nucleoside analogue and a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH) . SAHH is an enzyme that plays a crucial role in the methylation process, which is essential for many biological functions .
Mode of Action
AdOx acts as an indirect methyltransferase inhibitor . It interacts with its target, SAHH, and inhibits its function . This inhibition leads to the accumulation of methyl-accepting proteins in hypomethylated states, which are used for in vitro protein methylation analyses .
Biochemical Pathways
The inhibition of SAHH by AdOx affects the methylation process. Methylation is a biochemical process that transfers a methyl group to various substrates, including DNA, proteins, and small molecules, thereby influencing their function . By inhibiting SAHH, AdOx disrupts this process, leading to changes in the methylation status of various substrates .
Pharmacokinetics
It’s known that adox is used in cell culture, suggesting that it can penetrate cell membranes . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of AdOx.
Result of Action
The inhibition of SAHH by AdOx leads to the accumulation of hypomethylated proteins . This can affect various cellular processes, as methylation is a key regulatory mechanism for protein function. For instance, it has been shown that AdOx treatment can decrease the methylation of certain proteins, indicating that it can influence protein function .
Action Environment
The action of AdOx can be influenced by various environmental factors. For example, the presence of other compounds, such as translation inhibitors, can enhance the effects of AdOx . Furthermore, the cellular environment, including the type of cells and their metabolic state, can also influence the action of AdOx .
Biochemical Analysis
Biochemical Properties
Adenosine dialdehyde interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit S-adenosylhomocysteine hydrolase , a key enzyme involved in the metabolism of adenosine . This interaction affects the methylation state of proteins, a process that is crucial for various cellular functions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in HeLa cells, this compound treatment decreased the methylation of the majority of in vivo methyl-accepting polypeptides .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as an indirect methyltransferase inhibitor. It exerts its effects at the molecular level by inhibiting the methylation of proteins, thereby affecting their function . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the level and pattern of the in vivo methylated polypeptides do not change after a 12-hour chase, indicating the stability of the methylated polypeptide as well as the methyl groups on the modified polypeptides .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of adenosine. It interacts with enzymes such as S-adenosylhomocysteine hydrolase , affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. It has been suggested that protein arginine methylation, which is influenced by this compound, plays a role in signal transduction, subcellular localization, and transcription . More detailed studies are needed to fully understand the subcellular localization of this compound and its implications.
Preparation Methods
Adenosine dialdehyde can be synthesized through the oxidation of adenosine using periodate. The reaction typically involves treating adenosine with sodium periodate in an aqueous solution, leading to the formation of the dialdehyde derivative . Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
Adenosine dialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The aldehyde groups in this compound can participate in nucleophilic substitution reactions, forming Schiff bases with amines.
Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Adenosine dialdehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various synthetic pathways.
Biology: Employed in studies involving protein methylation and enzyme inhibition.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Comparison with Similar Compounds
Adenosine dialdehyde is unique among purine nucleoside analogues due to its specific inhibitory action on S-adenosylhomocysteine hydrolase. Similar compounds include:
S-adenosylmethionine: A related compound involved in methylation processes.
S-adenosylhomocysteine: The product of S-adenosylmethionine metabolism, which is also an inhibitor of methyltransferases.
This compound stands out due to its potent and specific inhibitory effects, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMNSCQOSGKTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955784 | |
Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34240-05-6, 39798-19-1 | |
Record name | Periodate-oxidized adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine dialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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